Cas no 420137-09-3 (2-(4-Methoxy-benzyl)-piperidine hydrochloride)
2-(4-Methoxy-benzyl)-piperidine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Methoxy-benzyl)-piperidine hydrochloride
- AGN-PC-01A9DI
- SureCN7155487
- CTK8E3400
- AB46074
- KB-222940
- 2-(4-methoxy-benzyl)piperidine hydrochloride
- hydrochloride
- 2-[(4-methoxyphenyl)methyl]piperidine,hydrochloride
- 2-[(4-methoxyphenyl)methyl]piperidine
- 2-[(4-methoxyphenyl)methyl]piperidine;hydrochloride
- 2-(4-methoxybenzyl)piperidine hydrochloride
- VRA13709
- 2-[(4-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
-
- MDL: MFCD08669737
- Inchi: 1S/C13H19NO.ClH/c1-15-13-7-5-11(6-8-13)10-12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9-10H2,1H3;1H
- InChI Key: UFPRWNDRHISRHF-UHFFFAOYSA-N
- SMILES: Cl.O(C)C1C=CC(=CC=1)CC1CCCCN1
Computed Properties
- Exact Mass: 241.12300
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 175
- Topological Polar Surface Area: 21.3
Experimental Properties
- PSA: 21.26000
- LogP: 3.51060
2-(4-Methoxy-benzyl)-piperidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR307743-1g |
2-(4-Methoxy-benzyl)-piperidine hydrochloride |
420137-09-3 | 1g |
£298.00 | 2025-02-20 | ||
| abcr | AB212936-100 mg |
2-(4-Methoxy-benzyl)-piperidine hydrochloride |
420137-09-3 | 100MG |
€108.00 | 2022-03-04 | ||
| abcr | AB212936-250 mg |
2-(4-Methoxy-benzyl)-piperidine hydrochloride |
420137-09-3 | 250MG |
€164.00 | 2022-03-04 | ||
| abcr | AB212936-1 g |
2-(4-Methoxy-benzyl)-piperidine hydrochloride |
420137-09-3 | 1g |
€367.00 | 2022-03-04 | ||
| abcr | AB212936-5 g |
2-(4-Methoxy-benzyl)-piperidine hydrochloride |
420137-09-3 | 5g |
€1,025.00 | 2022-03-04 | ||
| TRC | M708960-50mg |
2-(4-Methoxy-benzyl)-piperidine Hydrochloride |
420137-09-3 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M708960-100mg |
2-(4-Methoxy-benzyl)-piperidine Hydrochloride |
420137-09-3 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M708960-500mg |
2-(4-Methoxy-benzyl)-piperidine Hydrochloride |
420137-09-3 | 500mg |
$ 340.00 | 2022-06-03 | ||
| abcr | AB212936-100mg |
2-(4-Methoxy-benzyl)-piperidine hydrochloride; . |
420137-09-3 | 100mg |
€118.50 | 2024-04-17 | ||
| abcr | AB212936-250mg |
2-(4-Methoxy-benzyl)-piperidine hydrochloride; . |
420137-09-3 | 250mg |
€186.50 | 2024-04-17 |
2-(4-Methoxy-benzyl)-piperidine hydrochloride Suppliers
2-(4-Methoxy-benzyl)-piperidine hydrochloride Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-(4-Methoxy-benzyl)-piperidine hydrochloride
Research Brief on 2-(4-Methoxy-benzyl)-piperidine hydrochloride (CAS: 420137-09-3): Recent Advances and Applications
The compound 2-(4-Methoxy-benzyl)-piperidine hydrochloride (CAS: 420137-09-3) has recently gained significant attention in the field of chemical biology and medicinal chemistry. This piperidine derivative, characterized by its 4-methoxybenzyl substitution, has shown promising pharmacological properties in recent studies. The current research landscape reveals its potential as a versatile scaffold for drug development, particularly in the areas of central nervous system (CNS) disorders and pain management.
Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have demonstrated that the 4-methoxybenzyl group at the 2-position of the piperidine ring significantly enhances binding affinity to σ receptors, particularly the σ-1 subtype. This finding is particularly relevant given the growing interest in σ receptors as targets for neuropsychiatric disorders. The hydrochloride salt form (420137-09-3) has shown improved solubility and bioavailability compared to its free base counterpart, making it more suitable for pharmaceutical formulations.
A 2024 study in ACS Chemical Neuroscience explored the compound's potential as a multifunctional agent for Alzheimer's disease treatment. The research team found that 2-(4-Methoxy-benzyl)-piperidine hydrochloride exhibits dual activity as both a σ-1 receptor agonist and a weak acetylcholinesterase inhibitor. This unique pharmacological profile suggests potential synergistic effects in addressing both the cognitive and neuroprotective aspects of neurodegenerative diseases. The study reported an IC50 of 8.2 μM for acetylcholinesterase inhibition and a Ki of 12.3 nM for σ-1 receptor binding.
In the field of pain management, recent preclinical studies have highlighted the compound's potential as a non-opioid analgesic. Research published in Pain (2024) demonstrated that 2-(4-Methoxy-benzyl)-piperidine hydrochloride significantly reduced neuropathic pain responses in animal models through modulation of both σ receptors and voltage-gated calcium channels. The study reported a 65% reduction in mechanical allodynia at a dose of 10 mg/kg, with no observed sedative effects or development of tolerance over a 14-day treatment period.
The compound's metabolic stability and pharmacokinetic properties were recently evaluated in a comprehensive ADME study (European Journal of Pharmaceutical Sciences, 2023). Results showed favorable characteristics including moderate plasma protein binding (78.3%), good blood-brain barrier penetration (brain/plasma ratio of 1.8), and a half-life of 4.2 hours in rodents. These properties, combined with its synthetic accessibility, make 2-(4-Methoxy-benzyl)-piperidine hydrochloride an attractive lead compound for further optimization.
Current research directions include structure optimization to enhance selectivity between σ receptor subtypes and minimize off-target effects. Several research groups are exploring modifications to the methoxybenzyl moiety while maintaining the core piperidine structure. The compound's CAS number (420137-09-3) has become increasingly prominent in patent applications, particularly in claims related to σ receptor modulators and their use in treating CNS disorders.
In conclusion, 2-(4-Methoxy-benzyl)-piperidine hydrochloride represents a promising chemical entity with diverse therapeutic potential. Recent studies have expanded our understanding of its pharmacological mechanisms and potential clinical applications. Future research should focus on comprehensive toxicological evaluation and further optimization of its pharmacokinetic profile to advance its development as a therapeutic agent.
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